molecular formula C7H5BF4O2 B1326333 5-Fluoro-2-(trifluoromethyl)phenylboronic acid CAS No. 928053-97-8

5-Fluoro-2-(trifluoromethyl)phenylboronic acid

Cat. No. B1326333
M. Wt: 207.92 g/mol
InChI Key: LBDUHXAQWUKBEB-UHFFFAOYSA-N
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Description

5-Fluoro-2-(trifluoromethyl)phenylboronic acid is a compound that belongs to the family of phenylboronic acids, which are known for their versatile applications in organic synthesis and medicinal chemistry. These compounds are characterized by the presence of a boronic acid group attached to an aromatic ring that is further substituted with various functional groups, such as fluorine atoms, which can significantly alter their chemical behavior and properties .

Synthesis Analysis

The synthesis of fluorinated phenylboronic acids typically involves the introduction of fluorine or trifluoromethyl groups into the aromatic ring. This can be achieved through various synthetic routes, including direct fluorination, cross-coupling reactions, or through the transformation of other functional groups into the boronic acid moiety. The presence of fluorine atoms can enhance the Lewis acidity of boronic acids, which is a crucial factor in their reactivity . Additionally, the synthesis of 5-trifluoromethyl-2-formylphenylboronic acid has been reported, which shares structural similarities with 5-fluoro-2-(trifluoromethyl)phenylboronic acid and provides insights into the synthetic strategies that can be employed for such compounds .

Molecular Structure Analysis

The molecular structure of fluorinated phenylboronic acids is influenced by the position and number of fluorine substituents on the aromatic ring. Single crystal X-ray diffraction (XRD) methods have been used to determine the molecular and crystal structures of various isomers, revealing that hydrogen-bonded dimers are common structural motifs in the solid state. The introduction of electron-withdrawing groups like fluorine can lead to the formation of intramolecular hydrogen bonds and affect the overall stability and structure of the compound .

Chemical Reactions Analysis

Phenylboronic acids participate in a wide range of chemical reactions, including Suzuki-Miyaura cross-coupling, which is a powerful tool for forming carbon-carbon bonds. The presence of fluorine atoms can influence the reactivity of boronic acids in these reactions. For instance, the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to catalyze dehydrative condensation between carboxylic acids and amines, highlighting the role of fluorine substituents in modulating the chemical behavior of boronic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-fluoro-2-(trifluoromethyl)phenylboronic acid are expected to be impacted by the fluorine substituents. Fluorination enhances the Lewis acidity and can lead to increased acidity constants, as observed in other fluorinated phenylboronic acids . The hydrolytic stability of these compounds is also influenced by the fluorine atoms, with some isomers showing less stability due to the presence of fluorine at the ortho positions . Additionally, the electrochemical properties of organoboronic acids can be altered in the presence of fluoride ions, which may lead to a negative shift in their oxidation potentials .

Scientific Research Applications

1. Organic Synthesis and Functionalization

5-Fluoro-2-(trifluoromethyl)phenylboronic acid and its derivatives have been extensively utilized in organic synthesis, particularly in the creation of complex fluorinated compounds. For example, Zhang et al. (2017) describe a method for the fluoro-trifluoromethylation of arylacetylenes, highlighting the role of phenylboronic acid derivatives in synthesizing functionalized trifluoromethylated Z-alkenes, which are valuable in organic chemistry (Zhang, Wan, & Bie, 2017).

2. Catalysis

These compounds also find applications in catalysis. Wang et al. (2018) demonstrated that 2,4-bis(trifluoromethyl)phenylboronic acid is an effective catalyst for dehydrative amidation between carboxylic acids and amines, indicating the potential of these acids in peptide synthesis and other catalytic processes (Wang, Lu, & Ishihara, 2018).

3. Material Science

In material science, derivatives of 5-fluoro-2-(trifluoromethyl)phenylboronic acid are used in the synthesis of novel materials. Banerjee et al. (2009) used a trifluoromethyl-activated monomer derived from phenylboronic acid for creating hyperbranched poly(arylene ether)s, illustrating the role of these compounds in developing advanced polymers with unique properties (Banerjee, Komber, Häussler, & Voit, 2009).

4. Pharmaceutical Research

In the pharmaceutical sector, these acids are explored for their biological activities. Psurski et al. (2018) studied phenylboronic acid derivatives for their antiproliferative potential in cancer research, demonstrating their applicability as promising agents in experimental oncology (Psurski, Łupicka-Słowik, Adamczyk-Woźniak, Wietrzyk, & Sporzyński, 2018).

5. Environmental and Analytical Chemistry

These compounds are also significant in environmental and analytical chemistry. Adamczyk-Woźniak et al. (2020) synthesized and characterized 5-trifluoromethyl-2-formyl phenylboronic acid, examining its antimicrobial activity and potential as a sensor due to its electronic properties, demonstrating the diverse applicability of these compounds in various scientific fields (Adamczyk-Woźniak, Gozdalik, Wieczorek, Madura, Kaczorowska, Brzezińska, Sporzyński, & Lipok, 2020)

Future Directions

: Thermo Fisher Scientific : Sigma-Aldrich : VWR

properties

IUPAC Name

[5-fluoro-2-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF4O2/c9-4-1-2-5(7(10,11)12)6(3-4)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDUHXAQWUKBEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647887
Record name [5-Fluoro-2-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(trifluoromethyl)phenylboronic acid

CAS RN

928053-97-8
Record name [5-Fluoro-2-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-2-(trifluoromethyl)benzeneboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CL Cioffi, B Racz, A Varadi, EE Freeman… - Journal of medicinal …, 2019 - ACS Publications
Retinol-binding protein 4 (RBP4) serves as a transporter for all-trans-retinol (1) in the blood, and it has been proposed to act as an adipokine. Elevated plasma levels of the protein have …
Number of citations: 21 pubs.acs.org
B Wenzel, J Mollitor, W Deuther-Conrad… - Journal of Medicinal …, 2016 - ACS Publications
With the aim of imaging and quantification of oxytocin receptors (OTRs) in living brain using positron emission tomography (PET), we developed a 18 F-labeled small molecule …
Number of citations: 19 pubs.acs.org

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